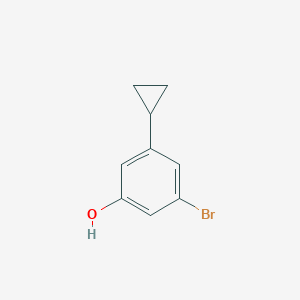

3-Bromo-5-cyclopropylphenol

Description

Significance of Halogenated Phenol (B47542) Architectures in Chemical Synthesis

Halogenated phenols are a class of compounds that have long been recognized for their importance as intermediates in the synthesis of a wide range of organic molecules. globalscientificjournal.com The presence of a halogen atom on the phenol ring dramatically influences its chemical reactivity. numberanalytics.com

Halogenation of phenols is a fundamental process in organic chemistry, often leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals. globalscientificjournal.comnumberanalytics.com The introduction of a halogen, such as bromine, activates the aromatic ring, making it more susceptible to further chemical transformations. wikipedia.org Specifically, the bromine atom in 3-Bromo-5-cyclopropylphenol can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. google.comevitachem.com

The position of the halogen on the phenol ring is also crucial. In the case of this compound, the meta-substitution pattern of the bromine and cyclopropyl (B3062369) groups relative to the hydroxyl group directs further functionalization to specific positions on the aromatic ring, enabling regioselective synthesis. chemistrysteps.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 770718-91-7 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Inquire |

| Boiling Point | Inquire |

| Melting Point | Inquire |

Data sourced from chemsrc.comchemscene.com

Strategic Importance of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl group, a three-membered carbon ring, is far more than a simple alkyl substituent. Its unique electronic and steric properties make it a highly valuable component in the design of new molecules, particularly in medicinal chemistry. unl.ptiris-biotech.descientificupdate.com

The high degree of ring strain in the cyclopropyl group results in its carbon-carbon bonds having a significant degree of p-character, giving it some properties reminiscent of a double bond. fiveable.me This allows the cyclopropyl group to participate in electronic conjugation with adjacent π-systems, such as the phenyl ring in this compound. unl.pt This electronic interaction can influence the reactivity and properties of the entire molecule.

From a steric perspective, the rigid and well-defined three-dimensional structure of the cyclopropyl group can be used to lock a molecule into a specific conformation. unl.ptiris-biotech.de This can be particularly advantageous in the design of pharmacologically active compounds, where a precise orientation is often required for optimal interaction with a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites on a molecule that are susceptible to enzymatic degradation. iris-biotech.dehyphadiscovery.com Its introduction can also modulate a molecule's lipophilicity, a key parameter in determining its pharmacokinetic profile. iris-biotech.de

Current Research Landscape of Phenol Derivatives Featuring Aromatic Halogens and Cyclopropyl Substituents

The combination of aromatic halogens and cyclopropyl groups on a phenol scaffold represents a burgeoning area of research. Scientists are actively exploring the synthesis and application of such compounds in various fields.

The presence of both a halogen and a cyclopropyl group provides orthogonal synthetic handles. For instance, the bromine atom can be utilized in a cross-coupling reaction, while the cyclopropyl group remains intact, or vice versa. This allows for a stepwise and controlled elaboration of the molecular structure.

Recent studies have highlighted the utility of halogenated and cyclopropyl-containing phenols in the development of new bioactive compounds. For example, halogenation has been shown to be a crucial structural feature for the potency of phenolic compounds that modulate the function of certain receptors in the nervous system. nih.gov The strategic placement of halogens and other substituents on the phenol ring is a key aspect of modern drug discovery. nih.gov

The synthesis of these complex phenol derivatives often involves multi-step sequences. Researchers are continually developing more efficient and selective methods for their preparation. This includes the use of advanced catalytic systems and novel synthetic strategies to introduce the desired functional groups with high precision. google.comrsc.org The ongoing exploration of these synthetic methodologies is crucial for unlocking the full potential of this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

3-bromo-5-cyclopropylphenol |

InChI |

InChI=1S/C9H9BrO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 |

InChI Key |

MXJUHVDKKZZPQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Cyclopropylphenol

Regioselective Bromination Strategies of Phenolic Precursors

The regioselective bromination of a phenolic precursor, such as 3-cyclopropylphenol (B1286756), is a critical step in the synthesis of 3-bromo-5-cyclopropylphenol. The hydroxyl and cyclopropyl (B3062369) groups on the aromatic ring direct the electrophilic substitution, and controlling the position of bromination is paramount. The hydroxyl group is a strongly activating ortho-, para-director, while the cyclopropyl group is also an ortho-, para-directing group, albeit weaker. Therefore, in 3-cyclopropylphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The position between the two substituents (position 4) is sterically hindered. Consequently, electrophilic attack is most likely to occur at the positions para to the cyclopropyl group (position 5) and ortho to the hydroxyl group (positions 2 and 6).

To achieve the desired this compound, bromination must occur at the 5-position of a 3-cyclopropylphenol precursor. This requires careful selection of brominating agents and reaction conditions to favor substitution at the less activated position.

Recent studies on the regioselective bromination of meta-substituted phenols provide insights into achieving the desired selectivity. For instance, the mono-bromination of 3-methylphenol with potassium bromide (KBr) and ZnAl-BrO3−–layered double hydroxides (LDHs) has been shown to favor the para-position relative to the hydroxyl group. mdpi.com This suggests that a similar approach with 3-cyclopropylphenol could yield the desired 5-bromo-3-cyclopropylphenol.

The choice of brominating agent and solvent system can significantly influence the regioselectivity. Mild brominating agents are often preferred to avoid over-bromination and to achieve higher selectivity. chemistryviews.org Conditions that have been explored for the regioselective bromination of phenols include:

| Brominating Agent | Solvent | Additive/Catalyst | Key Features |

| KBr/ZnAl-BrO3−-LDHs | Dichloromethane | None | High regioselectivity for the para-position. mdpi.com |

| N-Bromosuccinimide (NBS) | Methanol | p-Toluenesulfonic acid (pTsOH) | Selective mono-ortho-bromination of para-substituted phenols. mdpi.com |

| PIDA/AlBr3 | Acetonitrile | None | Mild and efficient bromination of phenols. nih.govresearchgate.net |

The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts. chemrxiv.orgchemrxiv.org

Stereoselective Introduction of the Cyclopropyl Group onto Aromatic Scaffolds

The introduction of the cyclopropyl group can be achieved either before or after the bromination step. If introduced onto a pre-brominated phenolic scaffold, such as 3-bromophenol (B21344), the reaction must be selective to avoid reactions at other positions.

Cyclopropylation via Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the introduction of a cyclopropyl group onto an aromatic ring. audreyli.comresearchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 3-bromophenol) with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base.

The general reaction is as follows:

3-Bromophenol + Cyclopropylboronic acid → 3-Cyclopropylphenol

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of challenging substrates. For the coupling of aryl bromides with cyclopropylboronic acid, palladium acetate (B1210297) (Pd(OAc)2) with a bulky phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (Pcy3) has been shown to be effective. audreyli.com

| Catalyst | Ligand | Base | Solvent | Yield |

| Pd(OAc)2 | Pcy3 | K3PO4 | Toluene/Water | Good to Excellent audreyli.com |

| Pd(PPh3)4 | - | K2CO3 | Toluene | Moderate to Good mdpi.com |

The reaction is tolerant of a wide range of functional groups, including the phenolic hydroxyl group, making it a suitable method for the synthesis of 3-cyclopropylphenol from 3-bromophenol. audreyli.com

Alternative Methods for Cyclopropyl Group Incorporation

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed for the introduction of a cyclopropyl group. These include the Negishi coupling (using an organozinc reagent) and the Stille coupling (using an organotin reagent). However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Multi-Component and Convergent Synthetic Pathways to this compound

One plausible convergent synthesis would be the Suzuki-Miyaura coupling of 3,5-dibromophenol (B1293799) with one equivalent of cyclopropylboronic acid. This would lead to the formation of this compound, with the potential for diaryl coupling as a side product. Careful control of the reaction conditions and stoichiometry would be necessary to favor the mono-cyclopropylation.

Alternatively, a multi-component reaction (MCR) could potentially be designed to construct the substituted phenolic ring in a single step from simpler precursors. However, the development of a specific MCR for the synthesis of this compound has not been reported and would require significant research and development.

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

For the large-scale synthesis of this compound, the optimization of reaction conditions and the development of a robust and scalable process are essential. acs.org Key considerations for process chemistry include the cost and availability of starting materials, reaction efficiency, ease of purification, and safety.

The Suzuki-Miyaura coupling, a likely key step in the synthesis, has been the subject of extensive process development and scale-up studies. researchgate.netacs.org Optimization of this step would involve:

Catalyst and Ligand Screening: Identifying the most active and cost-effective catalyst-ligand system.

Solvent and Base Selection: Choosing environmentally friendly and easily removable solvents and bases.

Reaction Concentration and Temperature: Maximizing throughput while ensuring reaction stability and safety.

Work-up and Purification: Developing a scalable and efficient procedure for product isolation and purification, potentially involving crystallization to avoid chromatography. acs.org

Continuous flow processing is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for Suzuki-Miyaura reactions. mdpi.combcrec.id

The regioselective bromination step would also require careful optimization for scale-up. Minimizing the formation of isomers is critical to simplify purification and maximize the yield of the desired product. The use of less hazardous brominating agents and the development of efficient work-up procedures to remove byproducts are important considerations for a green and sustainable process. chemistryviews.org

Spectroscopic and Structural Elucidation of 3 Bromo 5 Cyclopropylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Bromo-5-cyclopropylphenol is anticipated to display distinct signals corresponding to the aromatic, hydroxyl, and cyclopropyl (B3062369) protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, hydroxyl, and cyclopropyl substituents on the benzene (B151609) ring.

The aromatic region is expected to show three distinct signals for the protons at positions C2, C4, and C6. Due to the substitution pattern, these protons are chemically non-equivalent.

H2 and H6 Protons: These protons would appear as distinct signals, likely fine multiplets or singlets, depending on the coupling constants.

H4 Proton: This proton would also present as a separate signal in the aromatic region.

The cyclopropyl group gives rise to a characteristic set of signals in the aliphatic region of the spectrum:

Methine Proton (CH): A multiplet resulting from coupling to the adjacent methylene (B1212753) protons.

Methylene Protons (CH₂): Two diastereotopic protons, which would appear as two separate multiplets due to their different spatial relationships with the rest of the molecule.

The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. libretexts.org Its signal can be confirmed by a D₂O shake experiment, where the proton is exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on analysis of similar structures like 3-bromophenol (B21344) and cyclopropylbenzene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 4.5 - 5.5 | broad singlet |

| Ar-H (H2, H4, H6) | 6.7 - 7.1 | multiplet |

| Cyclopropyl-CH | 1.8 - 2.0 | multiplet |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | multiplet |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Aromatic Carbons: Six signals would appear in the downfield region (typically 110-160 ppm). The carbon attached to the hydroxyl group (C1) would be the most deshielded. The carbon bearing the bromine (C3) would show a characteristic shift, and its signal would be influenced by the heavy atom effect. The carbon attached to the cyclopropyl group (C5) and the remaining aromatic carbons (C2, C4, C6) would have distinct chemical shifts.

Cyclopropyl Carbons: The cyclopropyl group would exhibit two signals in the upfield region: one for the methine carbon and one for the two equivalent methylene carbons. chemicalbook.com The electronic nature of substituents on the benzene ring can influence the chemical shifts of these cyclopropyl carbons. oup.comacs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on analysis of similar structures like 3-bromophenol and cyclopropylbenzene.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 155 - 158 |

| C3 (C-Br) | 122 - 125 |

| C5 (C-cyclopropyl) | 145 - 148 |

| C2, C4, C6 | 115 - 130 |

| Cyclopropyl-CH | 15 - 18 |

| Cyclopropyl-CH₂ | 8 - 12 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₉H₉BrO), HRMS is critical for confirming its composition.

The key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉BrO |

| Calculated Exact Mass ([M]⁺ for C₉H₉⁷⁹BrO) | 211.9837 |

| Calculated Exact Mass ([M+2]⁺ for C₉H₉⁸¹BrO) | 213.9816 |

Observing this characteristic isotopic doublet at the accurately measured m/z values in an HRMS experiment would provide definitive confirmation of the molecular formula of this compound. researchgate.net

Elucidation of Fragmentation Patterns

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. For this compound, electron ionization mass spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺•) would be a prominent feature, characterized by an isotopic pattern typical for bromine-containing compounds. Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, two peaks of almost equal intensity will appear at m/z values separated by two mass units (M⁺• and [M+2]⁺•). researchgate.netyoutube.com

The fragmentation of this compound is predicted to follow several key pathways based on the stability of the resulting ions and neutral fragments. The stability of the aromatic ring means that the molecular ion peak is likely to be strong. libretexts.org

Key Predicted Fragmentation Pathways:

Loss of Bromine: A primary fragmentation event involves the cleavage of the C-Br bond, a relatively weak bond, to lose a bromine radical (•Br). This would result in a significant fragment ion at [M-79]⁺ or [M-81]⁺. youtube.com

Loss of Carbon Monoxide: Phenolic compounds frequently undergo rearrangement and loss of a neutral carbon monoxide (CO) molecule after initial ionization. This would lead to a fragment ion at [M-28]⁺•.

Fragmentation of the Cyclopropyl Ring: The cyclopropyl substituent can undergo fragmentation, commonly through the loss of ethylene (B1197577) (C₂H₄). This pathway would generate a fragment at [M-28]⁺•, which could be isobaric with the loss of CO. Further fragmentation of the ring is also possible.

Combined Losses: Subsequent fragmentation events can occur, such as the loss of both a bromine radical and carbon monoxide, leading to a fragment at [M-Br-CO]⁺.

The following table summarizes the predicted major fragments for this compound (Molecular Formula: C₉H₉BrO, Molecular Weight: 212.07 g/mol for ⁷⁹Br).

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 212 / 214 | [C₉H₉BrO]⁺• (Molecular Ion) | - |

| 133 | [C₉H₉O]⁺ | •Br |

| 184 / 186 | [C₈H₉Br]⁺• | CO |

| 184 / 186 | [C₇H₅BrO]⁺• | C₂H₄ |

| 105 | [C₈H₉]⁺ | •Br, CO |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its phenolic, aromatic, cyclopropyl, and bromo substituents.

The key vibrational modes are predicted as follows:

O-H Stretch: A strong and broad absorption band characteristic of the phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. specac.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The C-H bonds of the cyclopropyl group also absorb in this region, typically between 3040-3080 cm⁻¹, making this a complex region of the spectrum. docbrown.infomsu.edu

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the phenolic C-O bond will give rise to a strong, sharp band around 1200-1260 cm⁻¹. specac.com

Cyclopropyl Ring Vibrations: The skeletal vibrations of the cyclopropane (B1198618) ring are expected to show absorption bands in the 1000-1020 cm⁻¹ region. docbrown.info

C-Br Stretch: The carbon-bromine bond stretch is expected to produce a medium to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (B47542) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic/Cyclopropyl | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| Phenol | C-O stretch | 1200 - 1260 | Strong |

| Cyclopropyl | Ring skeletal vibration | 1000 - 1020 | Medium |

| Bromoalkane | C-Br stretch | 500 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region due to π → π* transitions within the benzene ring. For this compound, two main absorption bands are expected. sielc.comnih.gov

E2-Band: A strong absorption band, typically found around 200-220 nm, corresponding to a π → π* transition of the aromatic system.

B-Band: A weaker, fine-structured band, typically occurring at longer wavelengths around 260-280 nm. This band is also due to a π → π* transition but is symmetry-forbidden in unsubstituted benzene, becoming more allowed with substitution.

The substituents on the phenol ring—hydroxyl (-OH), bromine (-Br), and cyclopropyl (-C₃H₅)—influence the position (λmax) and intensity of these absorptions. The hydroxyl group acts as a potent auxochrome, causing a bathochromic shift (shift to longer wavelengths) and an increase in intensity, particularly for the B-band. Bromine, also an auxochrome, contributes to a further bathochromic shift. The cyclopropyl group, which has some unsaturated character, can also slightly modify the electronic transitions. The exact λmax would be dependent on the solvent used due to solvatochromic effects. researchgate.netsielc.com

| Transition Type | Typical Region (Phenols) | Description |

|---|---|---|

| E2-Band (π → π) | ~210 - 230 nm | High-intensity absorption related to the conjugated π system. |

| B-Band (π → π) | ~270 - 290 nm | Lower-intensity absorption, sensitive to substitution patterns. |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis (if applicable for analogues)

The molecular structure would feature a planar phenyl ring. The C-Br, C-O, and C-C(cyclopropyl) bond lengths and angles would be consistent with those of other substituted phenols. In the solid state, the molecules would likely arrange themselves to maximize favorable intermolecular interactions. Key interactions expected to govern the crystal packing include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that extensive intermolecular O-H···O hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks.

Halogen Bonding and Halogen-π Interactions: The bromine atom can participate in halogen bonding (Br···O interactions) or halogen-π interactions, where the bromine atom interacts with the electron-rich face of an adjacent aromatic ring. semanticscholar.org These interactions play a significant role in the packing of many bromo-aromatic compounds.

Analysis of an analogue like 4-bromophenol, which forms tetragonal bipyramidal crystals, suggests that brominated phenols form well-ordered crystalline solids. nih.gov A full X-ray diffraction study of this compound would be required to confirm these predicted structural features and determine its specific space group and unit cell parameters.

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Cyclopropylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a key site for various chemical modifications, including the formation of ethers and esters, as well as oxidation and reduction reactions.

Etherification of the phenolic hydroxyl group is a common strategy to modify the properties of 3-Bromo-5-cyclopropylphenol. Two powerful methods for this transformation are the Mitsunobu reaction and the Williamson ether synthesis.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, by reacting it with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org For the etherification of a phenol (B47542), the phenol itself acts as the nucleophile. The reaction proceeds through the formation of a phosphonium intermediate which activates the alcohol, allowing for nucleophilic attack by the phenoxide. acs.org A key feature of the Mitsunobu reaction is that it typically occurs with an inversion of stereochemistry at the alcohol's chiral center. researchgate.net While the reaction is versatile, conversions involving sterically hindered phenols can sometimes result in lower yields. acs.org

Williamson Ether Synthesis: This classic method is a widely used and straightforward approach for preparing both symmetrical and asymmetrical ethers. wku.edu The reaction involves the deprotonation of the phenol by a strong base to form a phenoxide ion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide attacks a primary alkyl halide or a sulfonate ester. wku.eduresearchgate.net The choice of base is crucial; for aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed. researchgate.net The alkylating agent should ideally be a primary halide to avoid competing elimination reactions, which are more likely with secondary and tertiary halides. nih.gov

| Reaction Type | Phenolic Substrate | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| Mitsunobu Reaction | Phenol | Alcohol, PPh₃, DEAD/DIAD, THF, 0 °C to RT | Aryl Ether | General method for converting alcohols to ethers using a phenolic nucleophile. acs.orgresearchgate.net |

| Williamson Ether Synthesis | Substituted Phenol | 1. Strong Base (e.g., NaH, K₂CO₃) 2. Primary Alkyl Halide (e.g., R-Br) | Aryl Alkyl Ether | A robust SN2 reaction; works best with unhindered primary alkyl halides to prevent E2 elimination. researchgate.netnih.gov |

The phenolic hydroxyl group can be readily converted into an ester through acylation. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride. Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids, making the use of more reactive acylating agents preferable. libretexts.org

Acylation with Acyl Chlorides: Phenols react with acyl chlorides, such as ethanoyl chloride, to form phenyl esters. libretexts.org The reaction produces hydrogen chloride as a byproduct. To increase the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol is often first converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide solution. libretexts.org

Acylation with Acid Anhydrides: Acid anhydrides, like ethanoic anhydride, also react with phenols to yield esters. These reactions are typically slower than those with acyl chlorides and may require warming. libretexts.org The byproduct of this reaction is a carboxylic acid. chemguide.co.uk This method is utilized in the industrial synthesis of aspirin from 2-hydroxybenzoic acid and ethanoic anhydride. chemguide.co.uk Phase-transfer catalysis can be employed to achieve rapid and high-yield esterification of phenols with acyl chlorides under mild conditions. tandfonline.comresearchgate.net

| Acylating Agent | Phenolic Substrate | Typical Conditions | Product Type | Byproduct |

|---|---|---|---|---|

| Acyl Chloride (e.g., Ethanoyl chloride) | Phenol | Room temperature or with NaOH for less reactive acyl chlorides. libretexts.org | Phenyl Ester | HCl |

| Acid Anhydride (e.g., Ethanoic anhydride) | Phenol | Gentle warming may be required. libretexts.org | Phenyl Ester | Carboxylic Acid |

Oxidation: Hindered phenols, which have bulky substituents at the ortho positions, are known to act as antioxidants by scavenging radical intermediates. amfine.com The oxidation of a hindered phenol typically generates a stable phenoxy radical. acs.org While this compound is not sterically hindered in the same way as phenols with tertiary butyl groups at the ortho positions, its phenolic hydroxyl group can still participate in oxidation reactions, potentially forming phenoxy radicals under appropriate conditions.

Reduction: The primary site for reduction on the this compound molecule is the carbon-bromine bond rather than the phenolic hydroxyl group or the aromatic ring itself under typical reductive dehalogenation conditions. Studies on the anaerobic biodegradation of bromophenols have shown that reductive dehalogenation is often the initial step, converting the bromophenol to phenol. nih.gov This transformation can be observed under various reducing conditions, including sulfidogenic and methanogenic environments. nih.gov

Reactivity of the Aromatic Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of substituents through reactions such as palladium-catalyzed cross-coupling and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aromatic bromine of this compound serves as an excellent electrophilic partner in these transformations. These reactions typically share a common mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. chemguide.co.ukstackexchange.com It is widely used to form carbon-carbon bonds, for example, in the synthesis of biaryls. chemguide.co.uk The reaction is valued for its mild conditions and the low toxicity of the boron reagents. stackexchange.com

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane). libretexts.org This reaction is highly versatile with a broad scope for both coupling partners. baranlab.org However, a significant drawback is the toxicity of the organotin reagents. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a key method for the vinylation of aryl halides. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. tcnj.edu

Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org It is a highly reliable method for the alkynylation of aryl halides and can often be carried out under mild conditions. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd catalyst, Base |

| Stille Coupling | Organotin compound (e.g., R-Sn(Bu)₃) | Aryl-Aryl, Aryl-Vinyl | Pd catalyst |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Aryl-Vinyl | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Aryl-Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base |

The bromine atom can be replaced by a metal, such as magnesium or lithium, to generate a highly reactive organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Lithiation: The conversion of an aryl bromide to an aryllithium species is typically achieved through a halogen-metal exchange reaction. youtube.com This involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, usually at low temperatures to prevent side reactions. The resulting aryllithium compound is a powerful nucleophile and base. The phenolic hydroxyl group is acidic and would be deprotonated by the alkyllithium reagent, so it would typically need to be protected or excess reagent would be required. An alternative strategy is directed ortho-metalation (DoM), where a directing group on the aromatic ring, such as a protected hydroxyl group, directs the lithiation to the adjacent ortho position.

Magnesiation: Arylmagnesium reagents (Grignard reagents) can be formed from aryl bromides. A common method is the halogen-magnesium exchange, for instance, by reacting the aryl bromide with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to improve solubility and reactivity. For substrates with acidic protons, like phenols, the hydroxyl group would first react with the Grignard reagent. Subsequent halogen-metal exchange can then proceed.

These organometallic intermediates are highly valuable in synthesis, reacting with a wide range of electrophiles as summarized in the table below.

| Organometallic Intermediate | Electrophile | Product Functional Group |

|---|---|---|

| Aryl-Li or Aryl-MgBr | CO₂ then H₃O⁺ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Secondary/Tertiary Alcohol | |

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) | |

| B(OR)₃ | Boronic Ester (-B(OR)₂) |

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject of article |

| Triphenylphosphine (PPh₃) | Reagent |

| Diethyl azodicarboxylate (DEAD) | Reagent |

| Diisopropyl azodicarboxylate (DIAD) | Reagent |

| Sodium hydroxide (NaOH) | Base |

| Potassium hydroxide (KOH) | Base |

| Potassium carbonate (K₂CO₃) | Base |

| Ethanoyl chloride | Acylating Agent |

| Benzoyl chloride | Acylating Agent |

| Phenyl ethanoate | Product |

| Ethanoic anhydride | Acylating Agent |

| 2-hydroxybenzoic acid | Reactant |

| Aspirin | Product |

| n-butyllithium | Reagent |

| tert-butyllithium | Reagent |

| Isopropylmagnesium chloride (i-PrMgCl) | Reagent |

| Lithium chloride (LiCl) | Additive |

| N,N-Dimethylformamide (DMF) | Electrophile/Solvent |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group libretexts.orgtotal-synthesis.comyoutube.com. These groups are essential for stabilizing the negative charge of the intermediate libretexts.orgtotal-synthesis.com.

In the case of this compound, the leaving group is the bromine atom. However, the molecule lacks the requisite strong EWGs, such as nitro (-NO₂) or cyano (-CN) groups, in the ortho or para positions. The substituents present—hydroxyl (-OH) and cyclopropyl (B3062369) (-C₃H₅)—are generally considered electron-donating or weakly withdrawing, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on this compound under standard conditions is generally unfavorable.

For SNAr to be feasible, the system would need to be activated. This could potentially be achieved through derivatization to introduce a potent EWG. For example, nitration of the phenol ring could introduce a nitro group, which, if positioned ortho or para to the bromine, would significantly activate the substrate for SNAr. The reaction conditions for SNAr typically involve a strong nucleophile and can be performed in various solvents, including polar aprotic solvents like DMSO or under aqueous conditions using additives like hydroxypropyl methylcellulose (HPMC) to facilitate the reaction springernature.comd-nb.info. Recent studies have also explored concerted SNAr mechanisms, particularly in highly electron-deficient heterocyclic systems, which challenge the traditional stepwise model organic-chemistry.orgnih.govnih.gov.

Reactivity and Influence of the Cyclopropyl Moiety

The cyclopropyl group, with its unique strained three-membered ring structure, imparts distinct reactivity to the molecule. Its bonding is described by models like the Coulson-Moffit or Walsh, which attribute it with significant p-character and properties reminiscent of a carbon-carbon double bond wikipedia.org. This unique electronic nature and inherent ring strain are central to its influence on the reactivity of this compound.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to more complex molecular scaffolds wikipedia.orgscispace.comnih.gov. These reactions can be initiated by radicals, electrophiles, or transition metals nih.govbeilstein-journals.orgnih.gov.

In derivatives similar to this compound, radical-mediated ring-opening is a common transformation. This process often involves the formation of a cyclopropyl-substituted carbon radical, which can undergo rapid ring-opening to generate a more stable alkyl radical beilstein-journals.orgnih.gov. For instance, a reaction initiated by a radical species adding to an adjacent olefin or being generated on a benzylic position can lead to the cleavage of a C-C bond within the cyclopropyl ring beilstein-journals.org. This intermediate can then participate in subsequent intramolecular cyclizations or other transformations beilstein-journals.orgnih.gov.

Transition metal catalysis, particularly with palladium or nickel, can also facilitate the ring-opening of cyclopropyl groups. These reactions often proceed through oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. The regioselectivity of the C-C bond cleavage can be influenced by electronic and steric factors, such as the presence of electron-withdrawing or donating groups on the cyclopropane ring acs.orgnih.gov. For example, in cyclopropyl ketones, nickel-catalyzed ring-opening can be coupled with cross-coupling reactions to achieve difunctionalization of the three-carbon unit chemrxiv.org. While direct examples on this compound are not prevalent, the principles derived from studies on cyclopropyl ketones and olefins are applicable beilstein-journals.orgchemrxiv.org.

A study involving the bromination of a cyclopropane ring adjacent to a dimethoxyphenyl group demonstrated that the cyclopropane ring could be opened under electrophilic conditions nih.gov. This suggests that electrophilic attack on the aromatic ring of this compound could potentially lead to subsequent ring-opening of the cyclopropyl moiety under certain conditions.

The cyclopropyl group exerts a significant electronic and steric influence on the reactivity of the aromatic ring. Its electronic effect is complex; it acts as a weak π-electron donor through conjugation with its "bent" p-orbitals, yet it can be inductively electron-withdrawing due to the higher s-character of its C-C bonds wikipedia.orgstackexchange.com.

This dual electronic nature is quantified by Hammett substituent constants (σ). These constants show that the cyclopropyl group is electron-donating when para to a reaction center (σp = -0.21) but weakly electron-withdrawing when in the meta position (σm = -0.07) pitt.edustenutz.eulibretexts.org. This suggests that the cyclopropyl group can stabilize a positive charge at the para position through resonance, similar to an alkyl group, which is a crucial factor in directing electrophilic aromatic substitution. The ability of the cyclopropyl group to stabilize adjacent carbocations is well-documented wikipedia.org.

| Hammett Constant | Value for Cyclopropyl Group |

| σm (meta) | -0.07 |

| σp (para) | -0.21 |

| σ⁺ (para, resonance with positive charge) | -0.46 |

| Data sourced from various compilations of Hammett constants. pitt.edustenutz.eu |

Sterically, the cyclopropyl group is more demanding than a methyl or ethyl group but is generally considered to be of moderate bulk. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to less hindered positions on the aromatic ring researchgate.net. In some contexts, alkyl groups adjacent to a cyclopropane have been shown to prefer an axial orientation in chair-like transition states, a phenomenon known as the "cyclopropyl effect" chemistryworld.com.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile wikipedia.org. The benzene (B151609) ring of a phenol can, under certain conditions, act as the diene component, although this is generally unfavorable due to the aromatic stabilization that must be overcome.

The cyclopropyl group itself does not directly participate as a 2π component in a typical Diels-Alder reaction. However, its electronic influence can modulate the reactivity of the aromatic ring. As an electron-donating group, the cyclopropyl substituent would slightly increase the electron density of the phenolic ring, which could influence its reactivity in cycloaddition reactions where the aromatic ring acts as the diene.

More relevant are cycloaddition reactions involving activated cyclopropane derivatives. For example, donor-acceptor cyclopropanes, which are substituted with both an electron-donating and an electron-accepting group, are highly reactive and readily undergo [3+2] cycloadditions with various dipolarophiles nih.gov. Aryl cyclopropyl ketones can also participate in formal [3+2] cycloadditions with olefins, initiated by photocatalytic one-electron reduction to form a radical anion intermediate nih.gov. While this compound does not fit this activation pattern, these reactions highlight the potential of the cyclopropane scaffold in cycloaddition chemistry when appropriately substituted nih.gov. Highly strained cyclopropene (B1174273) derivatives are particularly reactive dienophiles in Diels-Alder reactions due to their significant ring strain researchgate.netresearchgate.net.

Synthesis and Investigation of 3 Bromo 5 Cyclopropylphenol Derivatives and Analogues

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 3-bromo-5-cyclopropylphenol is guided by established principles of medicinal and materials chemistry. The core structure features three key regions amenable to modification: the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl (B3062369) substituent. Each of these sites can be altered to modulate physicochemical properties such as lipophilicity, electronic character, and steric profile.

Key Modification Sites:

Phenolic Hydroxyl Group: This group is a primary site for modification, readily undergoing reactions to form ethers, esters, and other functional groups. These modifications can significantly alter the compound's hydrogen bonding capacity, acidity, and metabolic stability.

Aromatic Ring: The benzene (B151609) ring can be further substituted with various functional groups. The introduction of additional substituents can influence the electron density of the ring, affecting its reactivity and interactions with biological targets or materials.

The diversification of the this compound scaffold aims to generate a library of compounds with a range of properties, allowing for a comprehensive exploration of its chemical space.

Synthesis of Phenoxy-Ether Analogues

The synthesis of phenoxy-ether analogues from halogenated phenols is a well-established transformation in organic chemistry. A common method for achieving this is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, the phenolic proton can be removed by a suitable base to generate the corresponding phenoxide. This nucleophile can then be reacted with a variety of alkyl or aryl halides to yield the desired phenoxy-ether analogues.

Another approach is the Ullmann condensation, which is particularly useful for the formation of diaryl ethers. This copper-catalyzed reaction allows for the coupling of a phenol (B47542) with an aryl halide.

Illustrative Synthetic Scheme:

A general synthetic route to phenoxy-ether analogues of this compound could involve the following steps:

Deprotonation: Treatment of this compound with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetone (B3395972) to form the sodium or potassium phenoxide salt.

Nucleophilic Substitution: Addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) or a substituted benzyl (B1604629) halide to the reaction mixture to yield the corresponding ether.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final products can be purified by column chromatography.

| Entry | Alkyl/Aryl Halide | Product | Hypothetical Yield (%) |

| 1 | Methyl Iodide | 1-Bromo-3-cyclopropyl-5-methoxybenzene | 92 |

| 2 | Ethyl Bromide | 1-Bromo-3-cyclopropyl-5-ethoxybenzene | 88 |

| 3 | Benzyl Bromide | 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene | 85 |

| 4 | 4-Fluorobenzyl Chloride | 1-Bromo-3-cyclopropyl-5-((4-fluorobenzyl)oxy)benzene | 82 |

Modifications and Derivatization of the Cyclopropyl Ring

The cyclopropyl group in this compound is a source of ring strain, which can be harnessed for synthetic transformations. Ring-opening reactions of cyclopropanes, particularly those activated by adjacent aromatic systems, can lead to a variety of linear or cyclized products. beilstein-journals.org

One potential modification involves the radical-mediated ring-opening. This can be initiated by a radical species, leading to the formation of a more stable, open-chain radical intermediate that can then be trapped or undergo further reactions. beilstein-journals.org For instance, treatment with a radical initiator in the presence of a trapping agent could lead to the formation of functionalized alkyl chains at the 3-position of the phenol.

Another approach is the acid-catalyzed ring-opening, where a strong acid protonates the cyclopropyl ring, facilitating its cleavage to form a carbocationic intermediate. This intermediate can then react with nucleophiles present in the reaction medium.

Table 2: Potential Products from Cyclopropyl Ring Modification of this compound (Note: This data is illustrative and based on known reactivity of aryl cyclopropanes.)

| Reaction Type | Reagents | Potential Product Structure |

| Radical Ring-Opening | NBS, AIBN | 3-Bromo-5-(3-bromo-1-propenyl)phenol |

| Acid-Catalyzed Ring-Opening | HBr, H2O | 3-Bromo-5-(1-propenyl)phenol |

| Cycloaddition | Dienophile, heat | Fused bicyclic phenol derivative |

Introduction of Additional Halogens or Other Substituents

The aromatic ring of this compound can be further functionalized by the introduction of additional substituents, including other halogens. Electrophilic aromatic substitution reactions are commonly employed for this purpose. The directing effects of the existing substituents (hydroxyl, bromo, and cyclopropyl groups) will influence the position of the incoming electrophile. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The cyclopropyl group is generally considered to be weakly activating and ortho-, para-directing.

Halogenation:

Bromination: Further bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The positions ortho to the hydroxyl group are the most likely sites for substitution.

Chlorination: Similarly, chlorination can be carried out using N-chlorosuccinimide (NCS) or chlorine gas.

Iodination: Iodination can be accomplished with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.

Fluorination: Direct fluorination is often challenging, but fluorinated analogues could potentially be synthesized through multi-step sequences or by using specialized fluorinating agents.

The synthesis of polychlorinated or polyfluorinated analogues would likely require starting from a more highly halogenated precursor prior to the introduction of the cyclopropyl and hydroxyl moieties.

Elucidation of Structure-Reactivity and Structure-Property Relationships (SAR/SPR) in Derivatives

A systematic study of the synthesized derivatives allows for the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the properties of the parent compound, this compound, with its analogues, one can deduce the influence of specific structural modifications.

Structure-Reactivity Relationships (SAR):

The electronic and steric effects of the substituents will influence the reactivity of the molecule. For instance, the acidity of the phenolic hydroxyl group will be modulated by the presence of additional electron-withdrawing or electron-donating groups on the aromatic ring. The rate of electrophilic substitution on the aromatic ring will also be affected by the nature of the substituents.

Structure-Property Relationships (SPR):

The physicochemical properties of the derivatives, such as melting point, boiling point, solubility, and lipophilicity (logP), are expected to vary with structural changes. For example, the introduction of a polar functional group would likely increase water solubility, while the addition of a large, nonpolar group would increase lipophilicity.

Table 3: Predicted Physicochemical Properties of Hypothetical this compound Derivatives (Note: This data is illustrative and based on general trends observed in substituted phenols.)

| Derivative | Modification | Predicted Change in Acidity (pKa) | Predicted Change in Lipophilicity (logP) |

| 3-Bromo-5-cyclopropyl-2-nitrophenol | Addition of -NO2 group | Decrease (more acidic) | Increase |

| 3-Bromo-5-cyclopropyl-2-aminophenol | Addition of -NH2 group | Increase (less acidic) | Decrease |

| 1-Bromo-3-cyclopropyl-5-methoxybenzene | Etherification of -OH | N/A (no longer acidic) | Increase |

| 3-Bromo-2-chloro-5-cyclopropylphenol | Addition of -Cl group | Decrease (more acidic) | Increase |

By systematically synthesizing and analyzing these derivatives, a comprehensive understanding of the chemical landscape of this compound can be achieved, paving the way for its potential application in various scientific and technological fields.

Computational and Theoretical Investigations of 3 Bromo 5 Cyclopropylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.denih.gov This approach is based on the principle that the ground-state energy of a molecule is a functional of its electron density. nih.gov For 3-Bromo-5-cyclopropylphenol, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties.

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. Using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-311G**), key structural parameters such as bond lengths and angles can be determined. nih.govmdpi.com Following optimization, the electronic properties are analyzed. A key output of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. mdpi.com A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. mdpi.com These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table is an example of typical data obtained from DFT calculations and is for illustrative purposes only.

| Parameter | Illustrative Value | Description |

| Total Energy | -2850.45 Hartree | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.25 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.89 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.36 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide unparalleled insight into the conformational dynamics and non-covalent interactions that govern molecular behavior in different environments. nih.govdovepress.com

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the cyclopropyl (B3062369) group to the phenyl ring and the hydroxyl group's orientation. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between different conformational states. nih.govmdpi.com Such simulations are typically run for nanoseconds or longer to observe the dynamic behavior of the molecule in a solvated environment, often using water models like TIP3P to mimic aqueous solution. mdpi.comnih.gov

Furthermore, MD simulations are crucial for studying intermolecular interactions. dovepress.com By simulating this compound in the presence of other molecules (e.g., solvent, biological macromolecules), one can analyze the formation and stability of hydrogen bonds, van der Waals forces, and other interactions. dovepress.comnih.gov Key analytical metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to monitor the molecule's compactness. dntb.gov.ua

Table 2: Typical Parameters Analyzed in MD Simulations of this compound This table is an example of typical data obtained from MD simulations and is for illustrative purposes only.

| Parameter | Illustrative Finding | Significance |

| RMSD | Stable trajectory after 10 ns | Indicates the system has reached equilibrium. |

| Rg | Average of 4.5 Å | Provides insight into the molecule's overall size and shape during the simulation. |

| Hydrogen Bonds | Average of 2.1 with solvent | Quantifies the interaction between the phenolic OH group and the solvent. |

| Conformational States | Two major conformers identified | Reveals the most populated shapes the molecule adopts at a given temperature. |

Mechanistic Studies of Key Reactions Involving this compound and its Analogues

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. uq.edu.au For this compound, theoretical studies can map the potential energy surface for various transformations, identifying transition states, intermediates, and reaction products.

Key reactions could include nucleophilic aromatic substitution at the carbon atom bearing the bromine, electrophilic substitution on the aromatic ring (directed by the hydroxyl and cyclopropyl groups), and reactions involving the phenolic hydroxyl group itself. DFT calculations are commonly used to compute the activation energies and reaction energies for proposed pathways. dntb.gov.ua For instance, a study on the base-promoted ring-opening of related gem-dibromocyclopropanes used computational methods to probe the mechanism, suggesting an initial elimination of HBr to form a cyclopropene (B1174273) intermediate. uq.edu.au A similar approach could be applied to understand the stability and reactivity of the cyclopropyl moiety in this compound under various conditions.

These mechanistic studies help rationalize experimental observations and predict the feasibility of different reaction pathways, guiding the synthesis of new derivatives.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a direct link between theoretical models and experimental measurements. q-chem.comnsf.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. q-chem.com For this compound, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated using DFT. mdpi.com These calculations help in assigning experimental vibrational bands to specific molecular motions, such as O-H stretching, C-Br stretching, and phenyl ring vibrations. mdpi.com Furthermore, NMR chemical shifts and spin-spin coupling constants can be computed to aid in the structural elucidation and interpretation of experimental NMR spectra. mdpi.com Comparing computationally predicted spectra with experimental data serves as a powerful validation of the theoretical model. mdpi.com

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound This table is an example of the type of data generated by computational spectroscopy and is for illustrative purposes only.

| Spectroscopic Data | Parameter | Predicted Value | Corresponding Functional Group/Atom |

| IR Frequency | ν(O-H) | 3650 cm⁻¹ | Phenolic hydroxyl stretch |

| IR Frequency | ν(C-Br) | 680 cm⁻¹ | Carbon-bromine stretch |

| ¹³C NMR Shift | C-OH | 155 ppm | Carbon atom attached to the hydroxyl group |

| ¹H NMR Shift | H-O | 5.8 ppm | Phenolic proton |

| UV-Vis | λmax | 275 nm | π→π* transition in the phenyl ring |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. While related to Quantitative Structure-Activity Relationship (QSAR) models used in drug discovery, QSPR focuses on physicochemical properties. indexcopernicus.com

A QSPR model for this compound and its analogues could be developed to predict properties such as boiling point, solubility, or partition coefficient. The process involves calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related compounds. These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning) that links the structural features to a specific property.

Such models are valuable for predicting the properties of novel, unsynthesized compounds, thereby accelerating materials design and chemical process optimization by reducing the need for extensive experimental screening.

Applications of 3 Bromo 5 Cyclopropylphenol As a Versatile Building Block in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Systems

The primary documented application of 3-Bromo-5-cyclopropylphenol lies in its use as a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical relevance. Its unique substitution pattern—a bromine atom, a hydroxyl group, and a cyclopropyl (B3062369) moiety on a benzene (B151609) ring—offers multiple reaction sites for chemists to elaborate upon.

One of the most notable applications is in the preparation of benzyl-pyridazinones, a class of compounds investigated for their potential as HIV reverse transcriptase inhibitors. google.comgoogle.com In these synthetic routes, the phenolic hydroxyl group of this compound can be leveraged for etherification or other coupling reactions, while the bromine atom provides a handle for introducing further complexity, often through cross-coupling reactions. google.comgoogle.com

The general synthetic strategy involves a multi-step process where the aryl ring of this compound is appropriately functionalized before the introduction and formation of the heterocyclic pyridazinone ring. google.com This approach highlights the compound's utility as a foundational scaffold upon which the final heterocyclic system is constructed. The presence of the cyclopropyl group is also significant, as this moiety is a well-regarded feature in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, potency, and conformational rigidity.

While the synthesis of benzyl-pyridazinones is a specific example, the reactivity of this compound suggests its potential for broader applications in the synthesis of other advanced heterocyclic systems. The combination of a nucleophilic hydroxyl group and a bromine atom amenable to various coupling chemistries opens avenues for the construction of a diverse range of fused and non-fused heterocyclic structures.

Precursor for Multi-Functionalized Molecular Scaffolds

The inherent functionalities of this compound make it an attractive starting point for the development of multi-functionalized molecular scaffolds. The term "scaffold" in medicinal and materials chemistry refers to a core molecular framework that can be systematically decorated with various substituents to create libraries of compounds with diverse properties.

The distinct electronic and steric environment of each substituent on the this compound ring allows for selective chemical transformations. For instance, the hydroxyl group can be readily converted into a wide array of other functional groups or used as an anchoring point for larger molecular fragments. Simultaneously, the bromine atom can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This orthogonal reactivity is a key feature that enables the stepwise and controlled elaboration of the molecular scaffold.

The cyclopropyl group, beyond its role in modulating biological activity, also imparts specific conformational constraints on the scaffold, which can be advantageous in designing molecules with well-defined three-dimensional shapes. This is particularly important in the rational design of enzyme inhibitors or receptor ligands where a precise spatial arrangement of functional groups is required for optimal interaction with a biological target.

While detailed research on the development of diverse molecular scaffolds from this compound is not extensively reported in publicly available literature, its structural attributes strongly suggest its suitability for such applications. The ability to independently modify the three key features—the phenol (B47542), the bromide, and the cyclopropyl group—provides a powerful platform for generating molecular diversity.

Utilization in the Synthesis of Ligands and Organic Catalysts

Currently, there is a lack of specific, publicly accessible research detailing the direct use of this compound in the synthesis of ligands for metal catalysis or as a precursor for purely organic catalysts. However, the structural motifs present in the molecule are commonly found in various ligand classes.

For example, phosphine (B1218219) ligands, which are ubiquitous in transition-metal catalysis, are often synthesized from aryl bromides. The bromine atom on this compound could, in principle, be converted to a phosphine group through reactions such as metal-halogen exchange followed by quenching with a chlorophosphine. The phenolic hydroxyl group could also be incorporated into the ligand structure, potentially leading to bidentate or "pincer" type ligands where the hydroxyl group can coordinate to a metal center or modulate the electronic properties of the catalyst.

Similarly, the synthesis of N-heterocyclic carbene (NHC) precursors often involves the functionalization of aromatic rings. The functionalities of this compound could be elaborated to form the necessary imidazolium (B1220033) or related heterocyclic salts that serve as NHC precursors.

Despite the theoretical potential, the application of this compound in this area remains a field for future exploration. The development of novel ligands and catalysts is a continuous effort in chemical research, and versatile building blocks like this compound could offer new avenues for designing catalytic systems with unique reactivity and selectivity.

Development of Organic Electronic Materials and Components

The field of organic electronics relies on molecules with specific photophysical and electronic properties, often characterized by extended π-conjugated systems. While this compound itself is not a conjugated material, it could serve as a building block for more complex structures used in this field.

Aryl bromides are frequently employed in cross-coupling reactions to construct conjugated polymers and oligomers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom of this compound could be utilized to link this phenolic unit to other aromatic systems, thereby extending the π-conjugation.

The hydroxyl group offers a site for tuning the solubility and solid-state packing of such materials, which are critical parameters influencing device performance. Furthermore, the cyclopropyl group could be used to modulate the electronic properties and morphology of thin films.

However, it is important to note that there is no specific mention in the available scientific literature of this compound being used for the development of organic electronic materials. Its potential in this area is speculative and based on the known reactivity of its functional groups. Further research would be necessary to establish its utility in creating new materials for electronic applications.

Potential Biomedical Applications and Mechanistic Insights in Vitro Studies

Role as a Structural Motif in Compounds with Reported Biological Activity

There is currently no available scientific literature that identifies 3-Bromo-5-cyclopropylphenol as a key structural motif in other compounds with reported biological activity.

Precursor for the Synthesis of Compounds Investigated for In Vitro Biological Activity (e.g., Enzyme Inhibition, Receptor Binding)

No studies have been found that utilize this compound as a precursor for the synthesis of compounds that have been investigated for in vitro biological activities such as enzyme inhibition or receptor binding.

Elucidation of Molecular Mechanisms of Action in Cellular and Molecular Assays (In Vitro)

The molecular mechanisms of action for this compound in cellular and molecular assays have not been elucidated, as no such in vitro studies have been published.

Structure-Activity Relationship (SAR) Studies in the Context of Specific Biological Targets (In Vitro)

There are no structure-activity relationship (SAR) studies available for this compound in the context of specific biological targets.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Routes for 3-Bromo-5-cyclopropylphenol

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing substituted phenols. Traditional routes often involve harsh conditions, toxic reagents, and complex ligands. nih.gov Future research will likely focus on adapting modern, eco-friendly protocols for the large-scale and efficient production of this compound.

Key areas of development include:

Ipso-hydroxylation of Boronic Acids: A highly promising green method involves the ipso-hydroxylation of arylboronic acids. nih.gov This approach uses readily available and low-toxicity boronic acids, with hydrogen peroxide (H₂O₂) serving as a clean and efficient oxidant. nih.govresearchgate.net A potential sustainable route for this compound could start from 3-cyclopropylphenylboronic acid.

Benign Solvents and Catalyst-Free Conditions: A major goal is to move away from hazardous organic solvents. Protocols utilizing ethanol (B145695) or water as the reaction medium are being developed. nih.govresearchgate.net Furthermore, achieving these transformations under ambient temperature and without the need for metal catalysts or additives represents a significant advance in green synthesis. nih.govresearchgate.net

| Aspect | Traditional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Aryl halides, diazo compounds, cumene | Arylboronic acids (low toxicity) nih.gov |

| Reagents/Catalysts | Complex metal catalysts, toxic reagents | H₂O₂ (green oxidant), HBr, catalyst-free options nih.govresearchgate.net |

| Reaction Conditions | Harsh conditions (high temperature/pressure) | Ambient temperature and pressure nih.gov |

| Process Efficiency | Multiple steps with intermediate purification | One-pot tandem reactions (e.g., hydroxylation/bromination) nih.gov |

| Environmental Impact | Significant solvent waste and hazardous byproducts | Use of benign solvents (ethanol, water), minimal waste researchgate.net |

Exploration of Novel Reactivity Pathways for Enhanced Functionalization

This compound possesses multiple reactive sites—the phenolic hydroxyl group, the bromo substituent, and the aromatic ring itself—making it a versatile scaffold for creating diverse chemical libraries. Future research will explore novel ways to selectively modify these sites to generate new molecules with tailored properties.

Phenolic Hydroxyl Group Derivatization: The hydroxyl group is a prime target for functionalization. Classical reactions like etherification and esterification can be employed to create a wide array of derivatives. nih.gov These modifications can alter the compound's solubility, lipophilicity, and biological activity.

Bromo Group as a Synthetic Handle: The bromine atom is an exceptionally useful handle for modern cross-coupling reactions. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, alkyl, or nitrogen-containing moieties, dramatically increasing molecular complexity.

Direct C-H Functionalization: An emerging and highly atom-economical strategy is the direct functionalization of the aromatic C-H bonds. mdpi.comrsc.org Research into regioselective C-H activation could allow for the introduction of new functional groups at the ortho positions relative to the hydroxyl group, bypassing the need for pre-functionalized starting materials. mdpi.com This approach provides a powerful tool for synthesizing complex, highly substituted phenols. mdpi.comrsc.org

| Reactive Site | Potential Functionalization Reaction | Outcome/Application |

|---|---|---|

| Phenolic -OH | Etherification, Esterification nih.gov | Modify solubility, lipophilicity; Prodrug synthesis |

| Bromo Atom (-Br) | Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling | Introduce new aryl, alkynyl, or amino groups for SAR studies |

| Aromatic Ring (C-H) | Direct C-H Arylation, Alkylation, or Thiolation mdpi.com | Create highly substituted derivatives with novel structures |

| Phenolic Ring | Oxidative Coupling rsc.org | Formation of biphenol structures for materials or biological applications |

Integration with High-Throughput Synthesis and Screening for Discovery Platforms

The potential of this compound as a core scaffold can be rapidly explored by integrating its synthesis with high-throughput screening (HTS) platforms. This combination accelerates the discovery of new molecules with desirable biological or material properties.

Future efforts will focus on adapting the functionalization pathways described above for automated, parallel synthesis. Using robotic liquid handlers and multi-well plates (e.g., 96- or 384-well formats), a large library of derivatives can be generated quickly from the this compound core. mdpi.com

This library can then be subjected to HTS assays to evaluate a wide range of activities. enamine.net For example, in drug discovery, these assays could screen for cytotoxicity against cancer cell lines, antibacterial activity, or inhibition of specific enzymes. mdpi.comnih.gov The process allows for the rapid identification of "hit" compounds from a large and diverse set of molecules, which can then be selected for further optimization. enamine.net This data-driven approach, combining high-throughput synthesis and screening, significantly shortens the timeline for discovering novel, active compounds. chemrxiv.org

Advanced Applications in Medicinal Chemistry and Materials Science Based on its Unique Structural Features

The distinct structural features of this compound make it a highly attractive building block for advanced applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The cyclopropyl (B3062369) group is a "privileged" motif in modern drug discovery. acs.orgsemanticscholar.orgnih.gov Its incorporation into drug candidates can confer a multitude of benefits. nbinno.com The rigid, three-membered ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target. nbinno.com Crucially, the cyclopropyl group often improves a drug's metabolic stability by being resistant to degradation by cytochrome P450 enzymes, which can lead to a longer in-vivo half-life. nbinno.comhyphadiscovery.com The bromine and phenol (B47542) moieties on the scaffold serve as versatile points for chemical modification to fine-tune the molecule's interaction with specific biological targets.

| Advantageous Property Conferred by Cyclopropyl Group | Impact in Drug Discovery |

|---|---|

| Enhanced Metabolic Stability nbinno.comhyphadiscovery.com | Reduces susceptibility to oxidative metabolism, potentially increasing drug half-life. |

| Increased Potency acs.orgsemanticscholar.orgnih.gov | Locks the molecule into a bioactive conformation, improving target binding. |

| Reduced Off-Target Effects acs.orgsemanticscholar.orgnih.gov | The rigid structure can increase selectivity for the desired biological target. |

| Improved Brain Permeability acs.orgnih.gov | Can help molecules cross the blood-brain barrier for neurological targets. |

| Decreased Plasma Clearance acs.orgnih.gov | Contributes to longer circulation time in the body. |

Materials Science: Phenolic compounds are fundamental building blocks for a variety of functional materials, including polymers, adhesives, and coatings. mdpi.com The this compound scaffold offers unique opportunities for creating novel materials. The phenolic hydroxyl can be used as a monomer for polymerization, while the cyclopropyl group could introduce unique conformational rigidity and packing characteristics into the resulting polymer backbone. The presence of the bromine atom provides a route to materials with enhanced flame-retardant properties. Furthermore, the scaffold could be incorporated into larger molecular architectures for applications as antioxidants or UV absorbers in advanced coatings and plastics. mdpi.com

Q & A